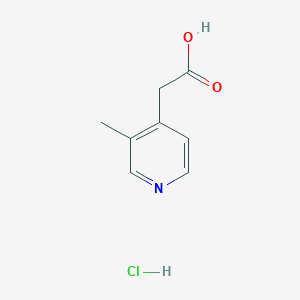

2-(3-Methylpyridin-4-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(3-methylpyridin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-5-9-3-2-7(6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIUFDONNWLNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride typically involves the reaction of 3-methylpyridine with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by acidification to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-Methylpyridin-4-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary role lies in its utility as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

Chemistry

This compound serves as a fundamental building block in chemical synthesis, enabling the creation of more complex molecular structures. It also functions as a reagent in various organic reactions, facilitating chemical transformations.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding these properties may lead to the development of new treatments for various diseases.

Medicine

Ongoing research explores the potential therapeutic applications of this compound, particularly in developing new drugs. Further studies are needed to fully understand its therapeutic potential and mechanisms of action.

Industry

In industrial settings, this compound is used in producing specialty chemicals and as an intermediate in synthesizing other industrial compounds. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Functional Insights

- Solubility : Hydrochloride salts (e.g., 2-(Pyridin-4-yl)acetic acid HCl) generally exhibit higher aqueous solubility than free bases due to ionic interactions . Morpholine-containing analogs (e.g., 2-(Morpholin-4-yl)acetic acid HCl) may show enhanced polarity from the oxygen atom, further improving solubility .

- Reactivity : The pyridine ring in 2-(3-Methylpyridin-4-yl)acetic acid HCl allows for electrophilic substitution, whereas morpholine (in 89531-58-8) and piperidine (in 1630907-26-4) rings offer nucleophilic sites for alkylation or coordination .

- Biological Relevance: Amino-substituted analogs (e.g., 1956332-71-0) are tailored for targeted drug design, leveraging –NH₂ for hydrogen bonding with biological targets .

Biological Activity

2-(3-Methylpyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has shown effectiveness against various pathogenic bacteria, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

The minimum inhibitory concentration (MIC) values for this compound suggest that it may be comparable to standard antibiotics. For instance, in a comparative study, the inhibition zones produced by this compound were measured alongside ceftriaxone, demonstrating similar efficacy against tested organisms .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 29 | 40 |

| Pseudomonas aeruginosa | 24 | 50 |

| Escherichia coli | 30 | 40 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism may involve the inhibition of specific enzymes related to inflammation, thus positioning it as a candidate for treating inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways involved are still under investigation but are crucial for understanding its full potential in medical applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential as an antibiotic agent .

- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of this compound, showing significant reductions in inflammatory markers in vitro, suggesting its potential use in treating conditions like arthritis or other inflammatory diseases .

- Comparative Analysis : A comparative analysis with other pyridine derivatives revealed that this compound often outperformed similar compounds in terms of both antimicrobial and anti-inflammatory activities, highlighting its unique efficacy profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-methylpyridin-4-yl)acetic acid hydrochloride?

- Methodology : A typical synthesis involves nucleophilic substitution or acid-catalyzed coupling. For example, reacting pyridine derivatives with halogenated acetic acids under basic conditions (e.g., sodium hydroxide) in aqueous or polar solvents (e.g., methanol/water mixtures). Post-reaction, hydrochloric acid is added to precipitate the hydrochloride salt. Crystallization from methanol or ethanol is often employed for purification .

- Key Considerations : Monitor reaction pH to avoid side products. Use stoichiometric control to minimize unreacted starting materials.

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on pyridine ring protons (δ 8.0–9.0 ppm) and the acetic acid moiety (δ 3.5–4.5 ppm).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement, particularly for resolving hydrogen atom positions and verifying stereochemistry .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid).

Q. How should this compound be stored to ensure stability?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen). Pre-purge storage vials to minimize hygroscopic degradation. Regularly monitor for discoloration or precipitation, which indicate decomposition .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodology : Use SHELXL’s constrained refinement for hydrogen atoms (riding model) and anisotropic displacement parameters for heavy atoms. Validate against residual density maps and apply TWIN/BASF commands if twinning is suspected. Cross-validate with DFT calculations for bond-length/angle discrepancies .

- Case Study : In , hydrogen atoms were geometrically positioned with , ensuring computational efficiency without sacrificing accuracy.

Q. What strategies optimize the use of this compound as a linker in PROTAC design?

- Methodology : Balance rigidity and flexibility by modifying the pyridine-methyl group’s steric bulk. Introduce semi-flexible spacers (e.g., piperidine derivatives) to enhance ternary complex formation between target protein and E3 ligase. Validate degradation efficiency via Western blotting and cellular thermal shift assays (CETSA) .

- Data-Driven Design : highlights that linker rigidity impacts PROTAC orientation; molecular dynamics simulations can predict optimal spacer lengths.

Q. How can conflicting bioactivity data in cellular assays be addressed?

- Methodology :

- Stability Testing : Perform accelerated degradation studies under varying pH/temperature. Use LC-MS to identify breakdown products.

- Batch Variability : Ensure consistent synthesis protocols (e.g., reaction time, purification steps) to minimize lot-to-lot differences.

- Biological Replicates : Conduct dose-response curves in triplicate across multiple cell lines to account for biological noise .

Q. What advanced quantification methods are suitable for trace analysis in biological matrices?

- Methodology :

- LC-MS/MS : Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for high sensitivity. Use deuterated internal standards (e.g., -acetic acid derivatives) to correct for matrix effects.

- Microscopy-Based Assays : Fluorescently tag the compound via carboxyl-group conjugation (e.g., EDC/NHS chemistry) for subcellular localization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.